molecular formula C16H23F3N2O5 B2901834 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate CAS No. 471916-79-7

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate

Cat. No.: B2901834
CAS No.: 471916-79-7
M. Wt: 380.364
InChI Key: UKRMUCSCKLHBMR-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions, attached to a piperazine ring. The trifluoroacetate group is a common counterion used in the formation of salts for various organic compounds.

Mechanism of Action

Target of Action

The primary target of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent of the fatty acid oxidation inhibitor class .

Mode of Action

Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . This shift in metabolism from fatty acid oxidation to glucose oxidation leads to a reduction in oxygen consumption and carbon dioxide production, thereby improving the efficiency of the heart muscle .

Biochemical Pathways

Trimetazidine affects several biochemical pathways. It reduces reactive oxygen species, alters cellular lipid composition, and inhibits mitochondrial fatty acid oxidation . These changes result in improved energy production and reduced oxidative stress in the heart muscle .

Pharmacokinetics

Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks and a significant decrease in the use of nitrates . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 1-(2,4,5-trimethylbenzyl)piperazine.

    Substitution: Formation of various substituted benzyl piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
  • 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride
  • 1-(2-Methoxyphenyl)piperazine hydrochloride

Uniqueness

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is unique due to the specific arrangement of methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The trifluoroacetate counterion also enhances its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRMUCSCKLHBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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